

Application Notes and Protocols for BI-1910 in Murine Cancer Models

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Compound of Interest

Compound Name: BI-1910

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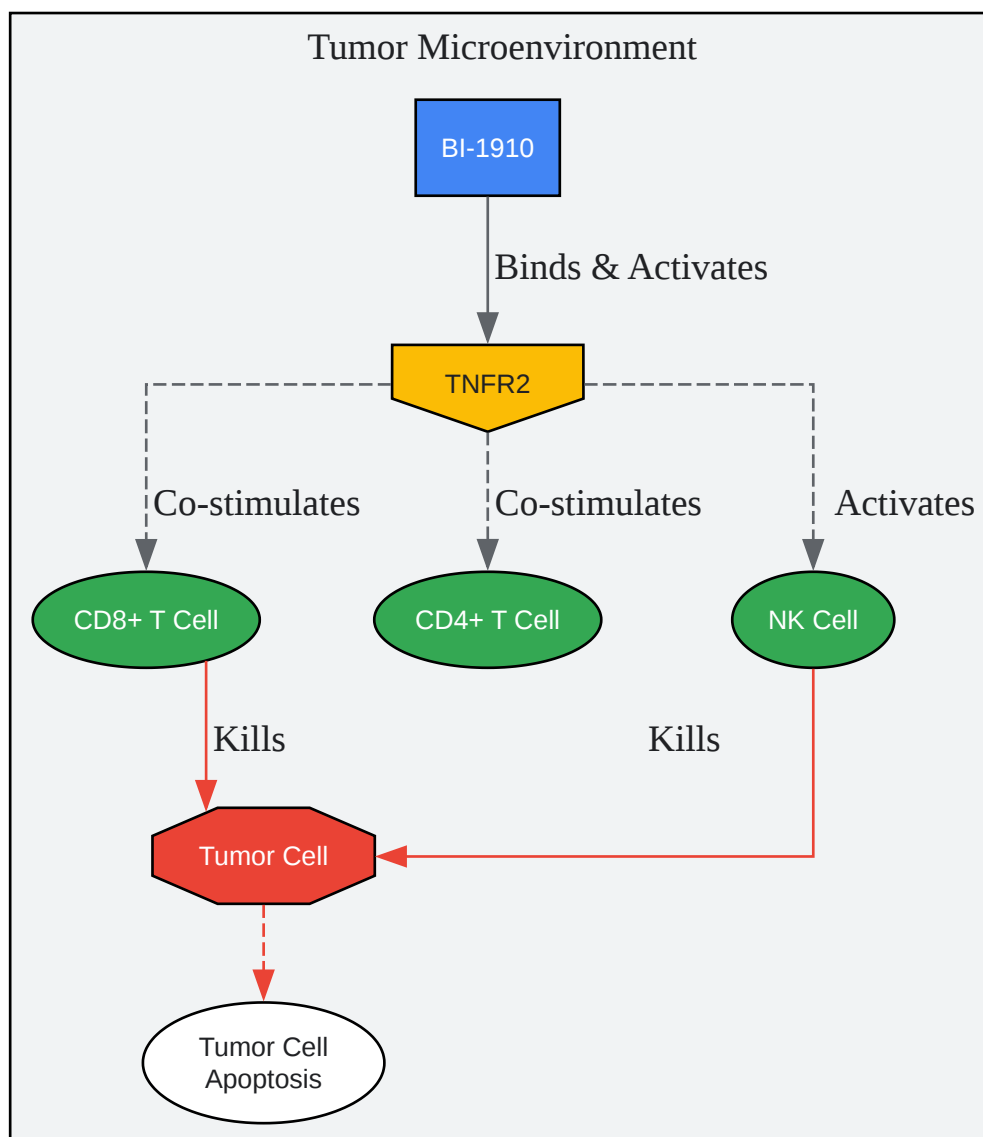
Introduction

BI-1910 is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).^{[1][2][3]} TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.^{[1][2]} **BI-1910** activates TNFR2, leading to the stimulation and enhanced activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells, ultimately mounting an anti-tumor immune response.^{[1][3][4]} Preclinical studies have demonstrated the anti-tumor activity of **BI-1910**, both as a single agent and in combination with anti-PD-1 therapy, in various murine cancer models.^{[1][4][5]}

These application notes provide a summary of the available preclinical data and detailed protocols for the use of **BI-1910** and its murine surrogate in syngeneic mouse cancer models.

Mechanism of Action

BI-1910 is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.^[1] Unlike some other TNFR2-targeting antibodies, **BI-1910** does not block the binding of the natural ligand, TNF- α , to the receptor.^[4] Its mechanism of action is centered on the co-stimulation of T cells. By binding to and activating TNFR2 on the surface of immune cells, **BI-1910** promotes the proliferation and effector function of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, which are critical for tumor cell killing.^{[1][3][4]}



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Figure 1: Simplified signaling pathway of **BI-1910**.

Preclinical Data Summary

Preclinical evaluation of the therapeutic concept has been conducted using a mouse surrogate antibody (m**BI-1910**) in immunocompetent syngeneic mouse models and with **BI-1910** itself in human TNFR2 transgenic mice.

In Vivo Efficacy in Murine Cancer Models

The anti-tumor efficacy of the **BI-1910** concept has been demonstrated in several syngeneic mouse models.

Murine Model	Treatment	Key Findings	Citation
B16 Melanoma	mBI-1910 + anti-PD-1	Additive anti-tumor effect	[4] [5]
MC38 Colon Cancer	mBI-1910 + anti-PD-1	Additive anti-tumor effect	[4] [5]
CT26 Colon Cancer	mBI-1910 + anti-PD-1	Additive anti-tumor effect	[4] [5]
Human TNFR2 Transgenic Mice	BI-1910	CD8+ T cell-dependent anti-tumor effects	[4]

Toxicology Data

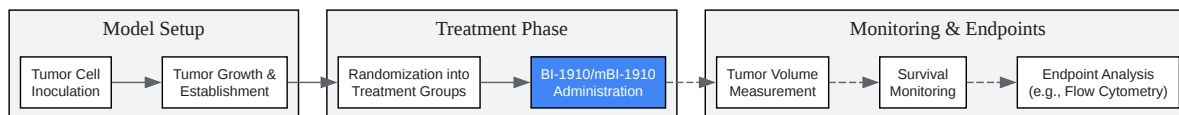
A Good Laboratory Practice (GLP) toxicology study was performed in cynomolgus macaques.

Species	Dosing Regimen	Observations	Citation
Cynomolgus Macaques	1, 5, and 25 mg/kg, weekly for 4 weeks	Well tolerated at all doses; No clinical signs of toxicity or cytokine release; Dose-dependent T cell activation.	[4]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of **BI-1910** or its murine surrogate in common syngeneic mouse cancer models.

General Experimental Workflow



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Figure 2: General workflow for in vivo efficacy studies.

Protocol 1: Efficacy of mBI-1910 in the MC38 Syngeneic Model

1. Cell Culture:

- Culture MC38 colon adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Tumor Implantation:

- Resuspend harvested MC38 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.

3. Treatment:

- Monitor tumor growth regularly using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, mBI-1910 monotherapy, anti-PD-1 monotherapy, mBI-1910 + anti-PD-1 combination).

- Administer **mBI-1910** and anti-PD-1 antibodies via intraperitoneal (i.p.) injection. A suggested starting dose, based on toxicology studies in non-human primates, could be in the range of 1-10 mg/kg, administered twice weekly.

4. Monitoring and Endpoints:

- Measure tumor volume twice weekly using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.

Protocol 2: Efficacy of BI-1910 in Human TNFR2 Transgenic Mice

1. Animal Model:

- Utilize mice that are transgenic for human TNFR2, on a suitable genetic background.

2. Tumor Implantation:

- Implant a syngeneic tumor cell line that is known to be responsive to immune checkpoint modulation (e.g., MC38).
- Follow the tumor implantation procedure as described in Protocol 1.

3. Treatment:

- Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, **BI-1910** monotherapy).
- Administer **BI-1910** via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing should be determined based on preliminary dose-ranging studies, but a starting point could be extrapolated from the non-human primate studies (1-25 mg/kg).

4. Monitoring and Endpoints:

- Monitor tumor growth, body weight, and survival as described in Protocol 1.
- At the study endpoint, perform detailed immunophenotyping of the tumor microenvironment and peripheral lymphoid organs by flow cytometry to confirm the CD8+ T cell-dependent anti-tumor effects.

Conclusion

BI-1910 is a promising TNFR2 agonist with demonstrated preclinical anti-tumor activity. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **BI-1910** in murine cancer models. While the clinical development of **BI-1910** is currently paused, the validation of TNFR2 as a therapeutic target remains a significant area of research in immuno-oncology.[1]

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